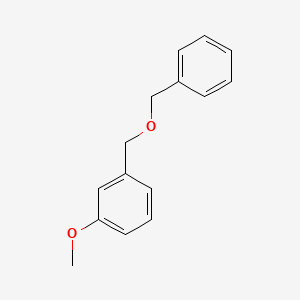

1-((Benzyloxy)methyl)-3-methoxybenzene

Description

1-((Benzyloxy)methyl)-3-methoxybenzene (CAS No. 81395-26-8) is an aromatic ether with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. Structurally, it features a benzyloxymethyl group (-CH₂-O-benzyl) and a methoxy group (-OCH₃) at the 1- and 3-positions of the benzene ring, respectively. This compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and functional materials . Its benzyloxy group enhances lipophilicity, while the methoxy substituent contributes to electronic modulation of the aromatic ring.

Properties

Molecular Formula |

C15H16O2 |

|---|---|

Molecular Weight |

228.29 g/mol |

IUPAC Name |

1-methoxy-3-(phenylmethoxymethyl)benzene |

InChI |

InChI=1S/C15H16O2/c1-16-15-9-5-8-14(10-15)12-17-11-13-6-3-2-4-7-13/h2-10H,11-12H2,1H3 |

InChI Key |

HFLJJNSHUKAVNC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)COCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((Benzyloxy)methyl)-3-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 3-methoxybenzyl alcohol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as phase transfer catalysts can be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-((Benzyloxy)methyl)-3-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or toluene derivatives.

Substitution: Formation of nitrobenzene or bromobenzene derivatives.

Scientific Research Applications

1-((Benzyloxy)methyl)-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((Benzyloxy)methyl)-3-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Bromine vs. Methoxy

1-((Benzyloxy)methyl)-3-bromobenzene (CAS 3395-75-3, C₁₄H₁₃BrO) replaces the methoxy group with a bromine atom. This substitution increases molecular weight (277.16 g/mol) and introduces a heavier halogen, enhancing electrophilic aromatic substitution reactivity. Brominated analogs like 1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d, C₁₃H₉Br₂O) exhibit strong electron-withdrawing effects, making them suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) . In contrast, the methoxy group in 1-((Benzyloxy)methyl)-3-methoxybenzene acts as an electron donor, directing electrophilic substitution to the para position.

Methoxymethyl vs. Benzyloxymethyl

1-Methoxy-3-(methoxymethyl)benzene (CAS 1515-82-8, C₉H₁₂O₂) replaces the benzyloxymethyl group with a methoxymethyl (-CH₂-OCH₃) substituent. This reduces steric bulk and molecular weight (152.19 g/mol), improving solubility in polar solvents like methanol or water. However, the absence of the benzyl group diminishes its utility in hydrophobic drug delivery systems .

Trifluoromethyl and Ethynyl Modifications

- 1-(Methoxymethoxy)-3-(trifluoromethyl)benzene (CAS 334018-79-0, C₉H₉F₃O₂) introduces a trifluoromethyl (-CF₃) group, increasing electronegativity and metabolic stability. The CF₃ group is resistant to oxidation, making this compound valuable in agrochemical and pharmaceutical design .

- 4-Benzyloxy-1-ethynyl-3-methoxybenzene (CAS 144735-54-6, C₁₆H₁₄O₂) incorporates an ethynyl (-C≡CH) group, enabling click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). The ethynyl group enhances rigidity and conjugation, useful in material science .

Functional Group Transformations

- This modification enables bioconjugation and Huisgen cycloaddition, expanding applications in proteomics and polymer chemistry .

- 1-(3-Methoxyphenyl)-2-phenylethanol (CAS 343351-47-3, C₁₅H₁₆O₂) substitutes the benzyloxymethyl with a phenylethanol group. The alcohol functionality introduces hydrogen-bonding capacity, altering solubility and reactivity in catalytic hydrogenation .

Research Findings and Trends

- Reactivity : Brominated derivatives (e.g., 1-((Benzyloxy)methyl)-3-bromobenzene) show higher reactivity in palladium-catalyzed couplings compared to methoxy analogs due to the Br atom’s leaving-group ability .

- Biological Activity : Ethynyl- and trifluoromethyl-substituted compounds are prioritized in drug discovery for their metabolic stability and target specificity .

- Synthetic Utility: Benzyloxy-protected intermediates like this compound are critical in multi-step syntheses, as the benzyl group can be selectively removed under hydrogenolysis .

Biological Activity

1-((Benzyloxy)methyl)-3-methoxybenzene, also known as 1-benzyl-4-methoxybenzyl ether, is an organic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of both a benzyloxy and a methoxy group attached to a benzene ring, which enhances its solubility and interaction with biological targets. The primary focus of this article is to explore the biological activity of this compound, particularly its role as an inhibitor of monoamine oxidase (MAO), and to present relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure allows for various functional interactions, making it a candidate for medicinal chemistry applications.

Inhibition of Monoamine Oxidase (MAO)

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B is particularly relevant in the context of treating neurological disorders like Parkinson's disease and mood disorders.

Mechanism of Action

The interaction profile suggests that the benzyloxy substituent plays a critical role in enhancing the inhibitory potency against MAO enzymes. Structure-activity relationship (SAR) studies have shown that modifications to the benzene ring can significantly influence the compound's efficacy.

Case Studies

- Study on MAO Inhibition : A study demonstrated that compounds with benzyloxy groups, including this compound, showed varying degrees of MAO-B inhibition. The results indicated that structural modifications can enhance or reduce inhibitory activity, highlighting the importance of SAR in drug design.

- Electrochemical Studies : Another research effort utilized electrochemical methods to study the reactivity of this compound. The compound exhibited a five-fold increase in anodic current during oxidation reactions, indicating its potential as a catalyst in organic synthesis processes .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1-Benzyloxy-4-methoxybenzene | Contains a methoxy group at the para position | Lacks additional functional groups |

| 1-Benzyloxy-2-methoxybenzene | Methoxy group at the ortho position | Different substitution pattern |

| 1-Benzyloxy-4-hydroxybenzene | Hydroxyl group instead of methoxy | Increased polarity and hydrogen bonding |

| 1-Benzyloxy-4-bromobenzene | Bromine atom instead of methoxy | Different reactivity profile |

| 1-Benzyloxy-3-fluorobenzene | Fluorine atom at the meta position | Unique electronic properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.